molecular formula C21H11ClF2N4O3S B2571762 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione CAS No. 1226451-58-6

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

Cat. No. B2571762
CAS RN: 1226451-58-6
M. Wt: 472.85
InChI Key: OXUSENOBROXJFP-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H11ClF2N4O3S and its molecular weight is 472.85. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Regioselective Amination of Condensed Pyrimidines : A study by Gulevskaya et al. (1994) on purines, pyrimidines, and condensed systems based on these compounds revealed the regioselective amination of condensed pyrimidines. This process involves the reaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia, showcasing a method for modifying the pyrimidine core, which could be relevant for further functionalization of compounds like 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione (Gulevskaya et al., 1994).

  • Synthesis of Novel Heterocyclic Compounds : A study conducted by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic properties. The methodologies described in this study could provide insight into the synthetic routes applicable for structurally similar compounds to 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione, emphasizing the importance of heterocyclic chemistry in drug discovery (Abu‐Hashem et al., 2020).

  • Efficient Synthesis Using Ionic Liquid Catalysts : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method, utilizing microwave irradiation and solvent-free conditions, highlights a green chemistry approach that could be applicable to the synthesis of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione, offering insights into sustainable and efficient synthesis strategies (Rahmani et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-(pyridin-4-ylthio)acetyl piperazine with 1,3-dimethyl-2,4-dioxo-6-chloropyrimidine followed by dechlorination and cyclization to form the final product.", "Starting Materials": [ "4-(pyridin-4-ylthio)acetyl piperazine", "1,3-dimethyl-2,4-dioxo-6-chloropyrimidine", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 4-(pyridin-4-ylthio)acetyl piperazine is reacted with 1,3-dimethyl-2,4-dioxo-6-chloropyrimidine in the presence of acetic acid and methanol to form the intermediate product.", "Step 2: The intermediate product is then treated with sodium borohydride in methanol to reduce the chloro group to a hydroxyl group.", "Step 3: The resulting product is then cyclized in the presence of chloroform to form the final product, 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

1226451-58-6

Product Name

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C21H11ClF2N4O3S

Molecular Weight

472.85

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H11ClF2N4O3S/c22-14-5-4-11(8-15(14)24)19-25-17(31-26-19)10-27-16-6-7-32-18(16)20(29)28(21(27)30)13-3-1-2-12(23)9-13/h1-9H,10H2

InChI Key

OXUSENOBROXJFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

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